4-bromo-6-fluoro-3-methoxybenzene-1,2-diamine hydrochloride
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Overview
Description
4-Bromo-6-fluoro-3-methoxybenzene-1,2-diamine hydrochloride is a chemical compound with the molecular formula C7H8BrFN2O·HCl. This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzene ring, along with two amine groups and a hydrochloride salt. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-6-fluoro-3-methoxybenzene-1,2-diamine hydrochloride typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where a benzene derivative undergoes substitution reactions to introduce the bromine, fluorine, and methoxy groups. The amine groups are then introduced through nucleophilic substitution reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process includes careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The final product is often purified using crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-fluoro-3-methoxybenzene-1,2-diamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents like halogens (Br2, Cl2) and nucleophiles (NH3, OH-) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted benzene derivatives.
Scientific Research Applications
4-Bromo-6-fluoro-3-methoxybenzene-1,2-diamine hydrochloride is used in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: It is explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-6-fluoro-3-methoxybenzene-1,2-diamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-6-fluoro-3-methoxybenzene-1,2-diamine
- 4-Bromo-6-fluoro-3-methoxybenzene-1,2-diamine sulfate
- 4-Bromo-6-fluoro-3-methoxybenzene-1,2-diamine phosphate
Uniqueness
4-Bromo-6-fluoro-3-methoxybenzene-1,2-diamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydrochloride salt enhances its solubility and stability, making it suitable for various applications.
Properties
CAS No. |
2694728-77-1 |
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Molecular Formula |
C7H9BrClFN2O |
Molecular Weight |
271.51 g/mol |
IUPAC Name |
4-bromo-6-fluoro-3-methoxybenzene-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C7H8BrFN2O.ClH/c1-12-7-3(8)2-4(9)5(10)6(7)11;/h2H,10-11H2,1H3;1H |
InChI Key |
AXIGENWOWKMQQN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1N)N)F)Br.Cl |
Purity |
95 |
Origin of Product |
United States |
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